molecular formula C13H22N4S B10944786 1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea

1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea

Cat. No.: B10944786
M. Wt: 266.41 g/mol
InChI Key: OUOKVAINOYIBMK-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea is an organic compound that features a thiourea group attached to a cyclohexyl ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 1,5-dimethyl-1H-pyrazole-3-methanamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols are used under mild to moderate conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea
  • 1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea
  • 1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]thiourea

Uniqueness

1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding affinity to molecular targets. This distinct structure may result in different biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C13H22N4S

Molecular Weight

266.41 g/mol

IUPAC Name

1-cyclohexyl-3-[(1,5-dimethylpyrazol-3-yl)methyl]thiourea

InChI

InChI=1S/C13H22N4S/c1-10-8-12(16-17(10)2)9-14-13(18)15-11-6-4-3-5-7-11/h8,11H,3-7,9H2,1-2H3,(H2,14,15,18)

InChI Key

OUOKVAINOYIBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CNC(=S)NC2CCCCC2

Origin of Product

United States

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